molecular formula C21H18N4O5S B11670446 N-methyl-N-(4-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide

N-methyl-N-(4-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide

Cat. No.: B11670446
M. Wt: 438.5 g/mol
InChI Key: ZKRPGAOLRNMQGZ-PXLXIMEGSA-N
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Description

This compound is characterized by its unique structure, which includes a nitrophenyl group, a hydrazinecarbonyl group, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-(4-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE typically involves the condensation of N-methylbenzenesulfonamide with 3-nitrobenzaldehyde in the presence of a hydrazine derivative. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-(4-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro derivatives .

Scientific Research Applications

N-METHYL-N-(4-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-METHYL-N-(4-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-METHYL-N-(4-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE is unique due to its combination of a nitrophenyl group, a hydrazinecarbonyl group, and a benzenesulfonamide group.

Properties

Molecular Formula

C21H18N4O5S

Molecular Weight

438.5 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H18N4O5S/c1-24(31(29,30)20-8-3-2-4-9-20)18-12-10-17(11-13-18)21(26)23-22-15-16-6-5-7-19(14-16)25(27)28/h2-15H,1H3,(H,23,26)/b22-15+

InChI Key

ZKRPGAOLRNMQGZ-PXLXIMEGSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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